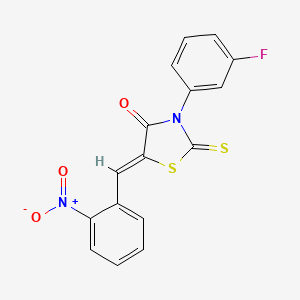
(5Z)-3-(3-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(3-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a nitrobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
合成路线和反应条件
(5Z)-3-(3-氟苯基)-5-(2-硝基亚苄基)-2-硫代-1,3-噻唑烷-4-酮的合成通常涉及在特定反应条件下将 3-氟苯甲醛与 2-硝基亚苄基噻唑烷酮缩合。该反应通常在碱(如氢氧化钠)和溶剂(如乙醇)存在下进行。反应混合物在回流状态下加热数小时以确保完全缩合。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产量和纯度进行优化,通常涉及连续流反应器和自动化系统以精确控制反应参数。
化学反应分析
反应类型
(5Z)-3-(3-氟苯基)-5-(2-硝基亚苄基)-2-硫代-1,3-噻唑烷-4-酮可以发生各种化学反应,包括:
氧化: 硝基可以使用还原剂(如氢气)在催化剂存在下还原为胺基。
还原: 硫代基可以使用氧化剂(如过氧化氢)氧化为亚砜或砜。
取代: 氟苯基可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾。
还原: 钯催化下的氢气、硼氢化钠。
取代: 卤化剂、硝化剂。
形成的主要产物
氧化: 亚砜、砜衍生物。
还原: 胺衍生物。
取代: 卤代或硝基衍生物。
科学研究应用
(5Z)-3-(3-氟苯基)-5-(2-硝基亚苄基)-2-硫代-1,3-噻唑烷-4-酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂的潜力。
医学: 探索其潜在的抗炎和抗癌特性。
工业: 用于开发具有特定性能的新材料。
作用机制
(5Z)-3-(3-氟苯基)-5-(2-硝基亚苄基)-2-硫代-1,3-噻唑烷-4-酮的作用机制涉及其与特定分子靶标的相互作用。它可以通过与活性位点结合来抑制某些酶,从而阻断其活性。硝基亚苄基部分可以参与氧化还原反应,影响细胞过程。
相似化合物的比较
类似化合物
- (5Z)-3-(3-氯苯基)-5-(2-硝基亚苄基)-2-硫代-1,3-噻唑烷-4-酮
- (5Z)-3-(3-溴苯基)-5-(2-硝基亚苄基)-2-硫代-1,3-噻唑烷-4-酮
独特性
(5Z)-3-(3-氟苯基)-5-(2-硝基亚苄基)-2-硫代-1,3-噻唑烷-4-酮的独特性在于氟苯基的存在,这可以影响其化学反应性和生物活性。氟原子可以增强化合物的稳定性和亲脂性,使其成为进一步研究和开发的宝贵候选者。
属性
分子式 |
C16H9FN2O3S2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
(5Z)-3-(3-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9FN2O3S2/c17-11-5-3-6-12(9-11)18-15(20)14(24-16(18)23)8-10-4-1-2-7-13(10)19(21)22/h1-9H/b14-8- |
InChI 键 |
CHQFGBNWZBKQEI-ZSOIEALJSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate](/img/structure/B11693222.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693223.png)
![N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11693231.png)
![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11693254.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11693265.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11693287.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693304.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693312.png)
